N-cyclohexyl-2-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide
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Overview
Description
N-cyclohexyl-2-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexyl group, a benzodioxin moiety, and an acetamide group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield an intermediate compound. This intermediate is then treated with various alkyl or aralkyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) to produce the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while reduction might yield fully saturated compounds.
Scientific Research Applications
N-cyclohexyl-2-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in treating diseases like Alzheimer’s.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides: These compounds share a similar benzodioxin moiety and have been studied for their potential therapeutic effects.
N-cyclohexyl-2,3-dihydro-1,4-benzodioxin-6-amine: This compound is structurally similar but lacks the acetamide group.
Uniqueness
N-cyclohexyl-2-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide is unique due to its combination of a cyclohexyl group, benzodioxin moiety, and acetamide group
Properties
Molecular Formula |
C24H30N2O5 |
---|---|
Molecular Weight |
426.5g/mol |
IUPAC Name |
N-cyclohexyl-2-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C24H30N2O5/c1-28-22-13-17(15-25-19-8-10-21-23(14-19)30-12-11-29-21)7-9-20(22)31-16-24(27)26-18-5-3-2-4-6-18/h7-10,13-14,18,25H,2-6,11-12,15-16H2,1H3,(H,26,27) |
InChI Key |
YGKVQFIHURHCER-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)OCCO3)OCC(=O)NC4CCCCC4 |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)OCCO3)OCC(=O)NC4CCCCC4 |
Origin of Product |
United States |
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